molecular formula C11H12ClN3O B1375135 2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline CAS No. 1343684-87-6

2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline

Cat. No. B1375135
CAS RN: 1343684-87-6
M. Wt: 237.68 g/mol
InChI Key: LRYAWLSOPVWPNK-UHFFFAOYSA-N
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Description

The compound “2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline” is a complex organic molecule that contains an aniline group (a benzene ring attached to an amino group), a 1,2,4-oxadiazole ring (a five-membered ring with two carbon atoms, two nitrogen atoms, and one oxygen atom), and a chloro group .


Molecular Structure Analysis

The molecular structure of this compound would likely involve intramolecular hydrogen bonding between the N atom of the oxadiazole moiety and the NH2 group . This is a common feature in similar compounds.

Scientific Research Applications

Antitumor Activity

  • Novel 1,2,4-oxadiazole and Trifluoromethylpyridine Derivatives : A study by Maftei et al. (2016) investigated novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, including 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline. This compound showed potential antitumor activity in vitro.

Fluorescence Quenching and Aniline Sensing

  • Thiophene Substituted 1,3,4-oxadiazoles : Research by Naik et al. (2018) demonstrated the use of thiophene substituted 1,3,4-oxadiazole derivatives for fluorescence quenching of aniline, suggesting their potential as aniline sensors.

Urease Inhibition

  • Indole Based Oxadiazole Scaffolds : A study by Nazir et al. (2018) synthesized novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides, which were found to be potent inhibitors of the urease enzyme.

Synthesis and Characterization

  • Synthesis of Oxadiazole Derivatives : Research by Tarasenko et al. (2021) developed an efficient method for synthesizing 2-(1,2,4-oxadiazol-5-yl)anilines, providing insights into the structural diversity of these compounds.
  • Natural Product Analogs with Antitumor Activity : Maftei et al. (2013) synthesized natural product analogs containing 1,2,4-oxadiazole rings, showing notable antitumor activity.

Miscellaneous Applications

  • Electrosynthesis : Qian et al. (2020) explored the electrosynthesis of 2-(1,3,4-oxadiazol-2-yl)aniline derivatives, demonstrating an innovative approach to compound synthesis.
  • Antimicrobial Activity : Naganagowda & Petsom (2011) researched the antimicrobial activity of oxadiazole derivatives, contributing to the understanding of their potential medicinal applications.

Future Directions

The future directions for this compound could involve further study of its synthesis, properties, and potential applications. Given the therapeutic potential of some 1,2,4-oxadiazole derivatives , it could be interesting to explore whether this compound has similar biological activity.

properties

IUPAC Name

2-chloro-4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3O/c1-6(2)10-14-11(16-15-10)7-3-4-9(13)8(12)5-7/h3-6H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRYAWLSOPVWPNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2=CC(=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]aniline

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